molecular formula C16H18Cl2N2O2 B12172195 3-(2,2-dichloroethenyl)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide

3-(2,2-dichloroethenyl)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B12172195
M. Wt: 341.2 g/mol
InChI Key: LDXWVWBTIBPGSJ-UHFFFAOYSA-N
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Description

3-(2,2-dichloroethenyl)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic organic compound It is characterized by its unique cyclopropane ring structure and the presence of both dichloroethenyl and acetamidophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor.

    Introduction of the Dichloroethenyl Group: This step involves the addition of a dichloroethenyl group to the cyclopropane ring, often through a halogenation reaction.

    Attachment of the Acetamidophenyl Group: This can be done through an amide coupling reaction, where an acetamidophenyl derivative is reacted with the cyclopropane intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the dichloroethenyl group may be oxidized to form various products.

    Reduction: Reduction reactions can target the cyclopropane ring or the dichloroethenyl group, leading to different reduced forms.

    Substitution: The acetamidophenyl group can participate in substitution reactions, where the acetamido group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

    Study of Reaction Mechanisms: Researchers can use this compound to study the mechanisms of cyclopropane ring reactions.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Biological Studies: It can be used in studies to understand its interaction with biological targets.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.

Mechanism of Action

The mechanism by which 3-(2,2-dichloroethenyl)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The dichloroethenyl group may interact with enzymes or receptors, while the cyclopropane ring can influence the compound’s overall stability and reactivity. The acetamidophenyl group may contribute to binding affinity with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-dichloroethenyl)-N-(4-nitrophenyl)-2,2-dimethylcyclopropane-1-carboxamide
  • 3-(2,2-dichloroethenyl)-N-(4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxamide

Uniqueness

The presence of the acetamidophenyl group in 3-(2,2-dichloroethenyl)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide distinguishes it from other similar compounds. This group can significantly influence the compound’s biological activity and chemical reactivity, making it unique in its applications.

Properties

Molecular Formula

C16H18Cl2N2O2

Molecular Weight

341.2 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C16H18Cl2N2O2/c1-9(21)19-10-4-6-11(7-5-10)20-15(22)14-12(8-13(17)18)16(14,2)3/h4-8,12,14H,1-3H3,(H,19,21)(H,20,22)

InChI Key

LDXWVWBTIBPGSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2C(C2(C)C)C=C(Cl)Cl

Origin of Product

United States

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